N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide
Description
N-(2,6-Dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is a benzimidazole-derived acetamide featuring a 2-methylbenzyl substituent on the benzimidazole ring and a 2,6-dimethylphenyl group on the acetamide nitrogen. This structure combines a benzimidazole core, known for its pharmacological versatility, with a substituted acetamide moiety, which enhances target specificity and bioavailability.
Properties
Molecular Formula |
C25H25N3O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O/c1-17-9-4-5-12-20(17)15-23-26-21-13-6-7-14-22(21)28(23)16-24(29)27-25-18(2)10-8-11-19(25)3/h4-14H,15-16H2,1-3H3,(H,27,29) |
InChI Key |
OEBMUQOJGIHZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Formation of 2-(2-Methylbenzyl)-1H-1,3-Benzimidazole
The benzimidazole scaffold is synthesized via cyclization of 1,2-phenylenediamine derivatives with aldehydes or carboxylic acid derivatives. For the target compound, the 2-methylbenzyl group is introduced at the N3 position.
Condensation of 1,2-Phenylenediamine with 2-Methylbenzaldehyde
A conventional method involves reacting 1,2-phenylenediamine with 2-methylbenzaldehyde under acidic conditions. For example:
Microwave-Assisted Synthesis
Modern protocols use microwave irradiation to reduce reaction time:
-
Reagents : 1,2-phenylenediamine, 2-methylbenzaldehyde, HCl
-
Advantages : Higher efficiency, reduced side reactions.
| Method | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Conventional | Ethanol | Reflux | 2–4 hours | 80–90% |
| Microwave | None | 150°C | 2–10 min | 85–95% |
Alkylation of Benzimidazole
Post-cyclization, the N1 position (hydrogen in 1H-benzimidazole) is alkylated with 2-chloro-N-(2,6-dimethylphenyl)acetamide. This step requires deprotonation of the benzimidazole NH.
Acetamide Coupling via Nucleophilic Substitution
Reaction with 2-Chloro-N-(2,6-Dimethylphenyl)acetamide
The acetamide moiety is introduced via substitution of the chloride atom in 2-chloro-N-(2,6-dimethylphenyl)acetamide.
General Procedure
Key Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | THF or DMF | |
| Temperature | 0°C to RT | |
| Base | NaH or Triethylamine | |
| Reaction Time | 1–2 hours |
Example Yield : 67% for analogous acetamide couplings.
Purification and Characterization
Spectral Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.5–3.0 (CH₃, dimethylphenyl), δ 6.8–7.5 (aromatic protons) |
| IR | 1680–1700 cm⁻¹ (C=O), 3200–3300 cm⁻¹ (NH) |
Challenges and Considerations
Regioselectivity in Benzimidazole Formation
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds with similar structural features to N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide. For instance, derivatives of 2-mercaptobenzimidazole have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1.27 µM to 5.95 µM against various strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain benzimidazole derivatives exhibit potent activity against human colorectal carcinoma cell lines (HCT116). For example, some derivatives showed IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM), indicating promising potential as anticancer agents .
Case Studies and Research Findings
Several studies have documented the efficacy of benzimidazole derivatives in various biological assays:
- Antimicrobial Screening : Compounds similar to this compound were screened against multiple bacterial and fungal strains using standard methods like broth microdilution. Results indicated that many derivatives had MIC values significantly lower than those of conventional antibiotics .
- Anticancer Screening : The anticancer activity was assessed using Sulforhodamine B assays against HCT116 cell lines. Notably, certain compounds exhibited IC50 values as low as 4.53 µM, showcasing their potential as effective anticancer agents .
| Compound | Activity Type | Target Organism/Cell Line | MIC (µM) | IC50 (µM) |
|---|---|---|---|---|
| N-(2,6-dimethylphenyl)-... | Antimicrobial | S. aureus | 1.27 | - |
| N-(2,6-dimethylphenyl)-... | Antimicrobial | E. coli | 5.95 | - |
| N-(2,6-dimethylphenyl)-... | Anticancer | HCT116 | - | 4.53 |
| N-(2,6-dimethylphenyl)-... | Anticancer | HCT116 | - | 5.85 |
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, blocking receptor binding, or interfering with nucleic acid synthesis.
Comparison with Similar Compounds
Structural Analogues with Benzimidazole or Acetamide Moieties
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations :
- Bioactivity: The target compound’s benzimidazole core is associated with antimicrobial and anticancer properties, whereas derivatives like 4dd (pyrrolidinone) and pyrazolyl analogues () may prioritize different interactions (e.g., enzyme inhibition or ligand coordination) .
- Synthetic Routes : While the target compound likely requires multistep cyclization, 4dd is synthesized via a streamlined Ugi reaction, highlighting trade-offs between structural complexity and synthetic efficiency .
- Substituent Effects : The 2-methylbenzyl group in the target compound likely enhances lipophilicity, improving membrane permeability compared to polar derivatives like the hydroxyl-containing benzamide in .
Pesticidal Acetamide Derivatives
Key Differences :
- Functional Groups : Pesticidal compounds prioritize electron-withdrawing groups (e.g., chlorine) and heterocycles (e.g., oxazolidinyl) for environmental stability and target organism toxicity, unlike the target compound’s aromatic and benzimidazole motifs .
- Applications : The target compound’s design aligns with medicinal chemistry, whereas pesticidal derivatives optimize for broad-spectrum activity and soil persistence .
Crystallographic and Conformational Analysis
The dichlorophenyl acetamide in exhibits three distinct conformers in its asymmetric unit, stabilized by N–H⋯O hydrogen bonds. This contrasts with the target compound’s likely planar benzimidazole ring, suggesting differences in packing efficiency and solubility .
Biological Activity
N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H25N3O. The structure features a benzimidazole moiety linked to an acetamide group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzimidazole ring system is known for its versatility in binding to receptors and enzymes, potentially modulating their activity. Specific pathways influenced by this compound include:
- Neuroprotective Effects : Studies indicate that benzimidazole derivatives can attenuate oxidative stress and neuroinflammation associated with neurodegenerative diseases .
- Anticancer Properties : The compound may exhibit cytotoxic effects against certain cancer cell lines through apoptosis induction and inhibition of cell proliferation.
Antioxidant and Neuroprotective Activity
Research has demonstrated that derivatives of benzimidazole can protect neuronal cells from oxidative damage. For instance, a study showed that similar compounds reduced markers of oxidative stress and inflammation in a rat model subjected to ethanol-induced neurodegeneration .
Anticancer Activity
In vitro studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. A comparative analysis with other benzimidazole derivatives revealed that this compound has enhanced potency against specific tumor types.
Case Studies
Synthesis and Characterization
The synthesis of this compound involves the reaction between 2-methylbenzylamine and 2,6-dimethylaniline under controlled conditions. Characterization techniques such as NMR spectroscopy confirm the structure and purity of the synthesized product.
Pharmacological Evaluation
Pharmacological evaluations have highlighted the compound's potential as a multi-target agent in treating neurodegenerative diseases and cancers. Docking studies suggest strong binding affinities to various receptors implicated in these diseases .
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (60–80°C) improve benzimidazole cyclization but may degrade sensitive substituents .
- Solvent Choice : Polar solvents (e.g., DMSO) enhance solubility of intermediates but complicate purification .
- Catalysts : Use of Pd catalysts for cross-coupling steps can improve regioselectivity but increase cost .
How is the structural characterization of this compound performed, and what analytical techniques resolve ambiguities in complex spectra?
Basic Research Question
Primary Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm acetamide linkage (δ ~2.0–2.5 ppm for CH₃ groups; δ ~165–170 ppm for carbonyl) . Overlapping signals in aromatic regions (δ 6.5–8.0 ppm) require 2D techniques (COSY, HSQC) .
- X-ray Diffraction : Resolves stereochemical ambiguities, as seen in analogous benzothiazole-acetamide structures, revealing H-bonding patterns (e.g., N–H⋯N interactions) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~428) and fragmentation patterns .
Advanced Resolution : For conflicting NMR data, variable-temperature NMR or deuteration experiments clarify dynamic effects (e.g., rotameric equilibria in acetamide groups) .
How can researchers optimize synthesis yield when conflicting reports exist on reaction conditions?
Advanced Research Question
Methodological Approach :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) using a factorial design. For example, highlights that KMnO₄ oxidation at 40°C vs. 60°C alters byproduct profiles.
- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
- Cross-Validation : Compare yields from analogous benzimidazole syntheses (e.g., lidocaine derivatives in ) to identify robust protocols.
Case Study : notes that replacing THF with acetonitrile in coupling steps increased yields by 15% due to improved reagent solubility.
How should discrepancies in reported biological activity data be addressed across studies?
Advanced Research Question
Root Causes :
Q. Resolution Strategies :
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity or antimicrobial assays.
- Metabolic Profiling : LC-MS/MS quantifies active metabolites (e.g., oxidized benzimidazole moieties) that contribute to observed activity .
What are the known biological targets or mechanisms of action for this compound?
Basic Research Question
Proposed Mechanisms :
- Anthelmintic Activity : Benzimidazole derivatives inhibit β-tubulin polymerization in helminths, as demonstrated in using Lumbricus terrestris models.
- Antimicrobial Action : The 2-methylbenzyl group may disrupt bacterial membrane integrity, similar to lidocaine’s interactions with lipid bilayers ().
- Kinase Inhibition : Analogous acetamide-benzimidazole compounds target ATP-binding pockets in kinases (e.g., EGFR), though specific data requires validation .
How can researchers resolve ambiguities in X-ray or NMR data during structural elucidation?
Advanced Research Question
X-ray Challenges :
Q. NMR Strategies :
- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-concentration samples.
- Computational Validation : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .
How are structure-activity relationship (SAR) studies conducted for derivatives of this compound?
Advanced Research Question
Methodology :
- Substituent Variation : Synthesize analogs with halogens, methoxy, or alkyl groups at the 2,6-dimethylphenyl or benzimidazole positions .
- Biological Testing : Screen against target panels (e.g., NCI-60 for anticancer activity) and correlate substituents with potency.
- Computational Modeling : Docking studies (AutoDock Vina) identify critical interactions (e.g., acetamide carbonyl with His364 in β-tubulin) .
Key Finding : shows nitro groups at the benzimidazole 4-position enhance anthelmintic activity by 3-fold compared to chloro substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
